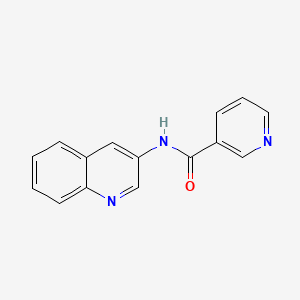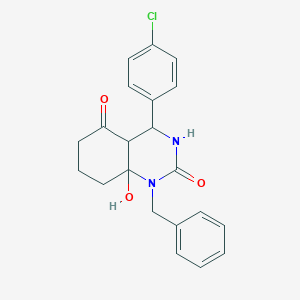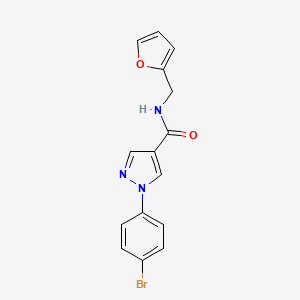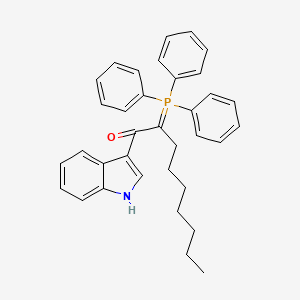
N-quinolin-3-ylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-quinolin-3-ylpyridine-3-carboxamide, also known as QPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QPA belongs to the class of quinoline-based compounds that possess a diverse range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-quinolin-3-ylpyridine-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting certain enzymes and proteins that are involved in various cellular processes. This compound has also been shown to modulate the expression of certain genes that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus and human immunodeficiency virus. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-quinolin-3-ylpyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. This compound can also be easily modified to create analogs with different biological activities. However, this compound has some limitations for lab experiments. It is toxic at high concentrations, and its effects on normal cells and tissues are not fully understood.
Orientations Futures
There are several future directions for the research on N-quinolin-3-ylpyridine-3-carboxamide. One direction is to further investigate its potential use in the treatment of cancer and viral infections. Another direction is to study its effects on neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing this compound analogs with improved biological activities and reduced toxicity.
Méthodes De Synthèse
N-quinolin-3-ylpyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-aminopyridine and 2-chloroquinoline-3-carboxylic acid. The reaction is catalyzed by a base, such as potassium carbonate, in the presence of an organic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain this compound as a white solid.
Applications De Recherche Scientifique
N-quinolin-3-ylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anticancer, antiviral, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-quinolin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(12-5-3-7-16-9-12)18-13-8-11-4-1-2-6-14(11)17-10-13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXURZPIILZXOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)
![2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid](/img/structure/B7543695.png)
![N,N-dimethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7543702.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)
![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)

